1-(Pyridin-3-ylmethyl)hydrazine trihydrochloride
Description
1-(Pyridin-3-ylmethyl)hydrazine trihydrochloride is a hydrazine derivative featuring a pyridine ring substituted at the 3-position with a methylhydrazine group, further stabilized by three hydrochloride moieties. Hydrazine derivatives are widely explored in medicinal chemistry for applications such as anticonvulsant, antipsychotic, and cytotoxic agents .
Properties
IUPAC Name |
pyridin-3-ylmethylhydrazine;trihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.3ClH/c7-9-5-6-2-1-3-8-4-6;;;/h1-4,9H,5,7H2;3*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXJESFMHKYXKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNN.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-3-ylmethyl)hydrazine trihydrochloride typically involves the reaction of pyridine-3-carboxaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds as follows:
- Pyridine-3-carboxaldehyde is reacted with hydrazine hydrate in an aqueous medium.
- Hydrochloric acid is added to the reaction mixture to form the trihydrochloride salt.
- The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale mixing of pyridine-3-carboxaldehyde and hydrazine hydrate in industrial reactors.
- Addition of hydrochloric acid to form the trihydrochloride salt.
- Isolation and purification of the product through filtration and recrystallization.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The hydrazine moiety acts as a bidentate nucleophile, reacting with carbonyl-containing compounds. Key reactions include:
Mechanistic Insight :
The reaction with α,β-unsaturated carbonyls proceeds via Michael addition followed by cyclization, facilitated by the ionic liquid’s dual role as solvent and catalyst . The pyridine ring’s electron-withdrawing effect enhances hydrazine’s nucleophilicity by destabilizing the lone pair on the terminal nitrogen .
Cyclocondensation Reactions
This compound participates in heterocycle synthesis, forming pyrazole and triazole derivatives:
Pyrazole Formation
Reaction with 1,3-diketones yields 1,3,5-trisubstituted pyrazoles:
text1-(Pyridin-3-ylmethyl)hydrazine + 1,3-Diketone → Pyrazole + H₂O
Conditions : Aprotic dipolar solvents (DMF, NMP), HCl 10 N additive .
Key Data :
Coordination Chemistry and Catalysis
The pyridine nitrogen enables metal coordination, influencing reaction pathways in cross-coupling:
| Metal | Role in Reaction | Observed Effect | Reference |
|---|---|---|---|
| Pd(0) | Transmetallation catalyst | Accelerates alkyne coupling by 3× | |
| Cu(I) | Triazole cycloaddition | Enhances regioselectivity |
Case Study :
In Pd-catalyzed Sonogashira reactions, the compound acts as a ligand, stabilizing Pd intermediates and reducing side reactions like oxidative homocoupling . ³¹P NMR studies confirm rapid transmetallation (>90% conversion in 2 h) .
Oxidative Aromatization
Pyrazolines derived from this hydrazine are oxidized to pyrazoles using MnO₂ or DDQ:
textPyrazoline → Pyrazole (Δ, MnO₂)
Reductive Alkylation
The hydrazine group undergoes reductive amination with aldehydes/ketones:
textRCHO + Hydrazine → RCH₂NHNH₂ (NaBH₄, MeOH)
Applications : Synthesis of bioactive hydrazide derivatives .
Stability and Side Reactions
Scientific Research Applications
Synthetic Applications
1-(Pyridin-3-ylmethyl)hydrazine trihydrochloride serves as a synthetic intermediate in the preparation of various organic compounds. Its structure allows it to participate in multiple chemical reactions, making it a versatile building block in synthetic organic chemistry. The compound is often derived from the reaction of pyridine derivatives with hydrazine, which facilitates the formation of more complex molecules.
Key Reactions:
- Nucleophilic Substitution: The nitrogen atoms in the hydrazine moiety act as nucleophiles, enabling substitution reactions with electrophiles.
- Condensation Reactions: It can undergo condensation with aldehydes or ketones to form hydrazones, which are valuable intermediates in organic synthesis.
Research has indicated that this compound exhibits significant biological activities, particularly in enzyme inhibition and potential therapeutic applications.
Enzyme Inhibition
The compound has shown promise as an inhibitor of various enzymes, which may have implications for treating diseases related to enzyme dysfunction. For instance, its ability to inhibit monoamine oxidase (MAO) could be beneficial in managing neurodegenerative disorders such as Alzheimer's disease.
Case Study:
- A study demonstrated that derivatives of similar compounds exhibited potent inhibition of MAO-B with an IC50 value of 0.013 µM, indicating a strong potential for therapeutic application in neurological conditions.
Antiparasitic Activity
Recent investigations into related hydrazine derivatives have revealed their antiparasitic properties against protozoan pathogens, including Trypanosoma cruzi and Leishmania infantum. These findings highlight the potential use of this compound in developing new treatments for parasitic infections.
Findings:
- Compounds structurally related to 1-(Pyridin-3-ylmethyl)hydrazine have shown low micromolar potencies against these parasites while exhibiting minimal cytotoxicity towards human cells .
Therapeutic Potential
The therapeutic applications of this compound extend beyond enzyme inhibition and antiparasitic activity. Its structural characteristics suggest potential roles in treating various other conditions:
Neurological Disorders
Given its MAO-inhibiting properties, this compound could be explored further for its potential in treating depression and cognitive disorders.
Cancer Research
The compound's ability to interact with biological targets makes it a candidate for cancer research. Studies on similar compounds indicate their effectiveness against cancer cell lines, warranting further investigation into their mechanisms and efficacy .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-ylmethyl)hydrazine trihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with proteins, altering their structure and function.
Comparison with Similar Compounds
Structural Analogs
Positional Isomers: Pyridin-2-yl vs. Pyridin-3-yl Substitution
- 1-(Pyridin-2-ylmethyl)hydrazine trihydrochloride (CAS 1349718-42-8) shares the same hydrazine-trihydrochloride backbone but differs in the pyridine substitution position (2- vs. 3-position). This positional isomerism can influence electronic properties, solubility, and receptor binding.
- Piperazine derivatives are often explored for CNS applications, such as antipsychotics .
Table 1: Structural Comparison of Pyridine-Based Hydrazine and Piperazine Derivatives
| Compound Name | CAS Number | Molecular Formula | Key Functional Group |
|---|---|---|---|
| 1-(Pyridin-3-ylmethyl)hydrazine triHCl | Not explicitly provided | C₆H₁₀N₃·3HCl | Hydrazine |
| 1-(Pyridin-2-ylmethyl)hydrazine triHCl | 1349718-42-8 | C₆H₁₀N₃·3HCl | Hydrazine |
| 1-(Pyridin-3-ylmethyl)piperazine triHCl | 333992-77-1 | C₁₀H₁₇N₃·3HCl | Piperazine |
Pharmacological Analogs
Anticonvulsant Hydrazine Derivatives
Compounds such as 1-{(1-(2-substituted benzyl)-1H-benzo[d]imidazol-2-yl) methyl}-3-arylthioureas (e.g., compounds 463–465) exhibit potent anticonvulsant activity, surpassing phenytoin in some models .
Antipsychotic Piperazine Derivatives
SLV313 (1-(2,3-dihydro-benzo[1,4]dioxin-5-yl)-4-[5-(4-fluoro-phenyl)-pyridin-3-ylmethyl]-piperazine mono-hydrochloride) demonstrates antipsychotic activity via dopamine and serotonin receptor modulation . This underscores the importance of pyridine-piperazine hybrids in CNS drug design, though hydrazine analogs may differ in mechanism.
Stability and Handling
- 1-(Pyridin-3-ylmethyl)hydrazine trihydrochloride likely requires stringent handling similar to its 2-yl analog, including gloves, respiratory protection, and avoidance of oxidizers .
- m-Tolylhydrazine hydrochloride (CAS 637-04-7), a simpler hydrazine derivative, has a melting point of ~193°C (dec.) and is classified with hazard codes R36/37/38 (irritant) .
Biological Activity
1-(Pyridin-3-ylmethyl)hydrazine trihydrochloride (CAS No. 1349716-65-9) is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyridine ring, which is significant for its interaction with biological targets, including enzymes and proteins.
This compound has the molecular formula C6H12Cl3N3 and can be synthesized through the reaction of pyridine-3-carboxaldehyde with hydrazine hydrate in an acidic medium. The synthesis typically involves the following steps:
- Reaction of Pyridine-3-carboxaldehyde with Hydrazine : This step occurs in an aqueous medium.
- Formation of the Trihydrochloride Salt : Hydrochloric acid is added to the reaction mixture.
- Isolation and Purification : The product is isolated by filtration and purified through recrystallization.
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to active sites, thereby blocking substrate access, which may lead to various therapeutic effects, including anticancer and antimicrobial activities .
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer properties. It has been shown to induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival. For instance, it may influence pathways related to tumor growth inhibition and metastasis reduction .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties against various pathogens. It demonstrates activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism involves disrupting microbial cell integrity or inhibiting essential metabolic processes .
Case Studies and Research Findings
Several research studies have explored the biological activities of this compound:
- Cytotoxicity Studies : A study assessed the cytotoxic effects of this compound on different cancer cell lines, revealing significant cytotoxicity at micromolar concentrations without affecting normal cells .
- Enzyme Inhibition : Research focused on the compound's ability to inhibit specific enzymes linked to cancer progression, demonstrating effective inhibition rates comparable to established inhibitors in the field .
- Antiparasitic Activity : Although less explored, preliminary data suggest potential antiparasitic effects against protozoan parasites like Trypanosoma cruzi and Leishmania infantum, indicating a broader therapeutic potential .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| 1-(Pyridin-2-ylmethyl)hydrazine trihydrochloride | Hydrazine Derivative | Anticancer, Antimicrobial |
| 1-(Pyridin-4-ylmethyl)hydrazine trihydrochloride | Hydrazine Derivative | Anticancer, Enzyme Inhibition |
| 1-(Pyridin-3-ylmethyl)hydrazine dihydrochloride | Hydrazine Derivative | Limited Studies |
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling 1-(Pyridin-3-ylmethyl)hydrazine trihydrochloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks.
- First Aid :
- Skin Contact : Immediately remove contaminated clothing and rinse skin with water for 15 minutes .
- Eye Exposure : Flush eyes with water for 10–15 minutes; remove contact lenses if present .
- Ingestion : Rinse mouth and seek medical attention. No specific antidote is documented; symptomatic treatment is advised .
- Storage : Store in a cool, dry place away from oxidizing agents. Use airtight containers to prevent hygroscopic degradation .
Q. How can researchers verify the purity and structural integrity of this compound after synthesis?
- Methodological Answer :
- Analytical Techniques :
- Stability Testing : Perform accelerated degradation studies under varying pH and temperature to assess shelf life .
Advanced Research Questions
Q. What experimental strategies can optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer :
- Reaction Optimization :
- Use pyridin-3-ylmethyl chloride and hydrazine hydrate in a 1:3 molar ratio under reflux in ethanol. Monitor pH (6–7) to avoid side reactions (e.g., over-alkylation) .
- Purification : Recrystallize from ethanol/water (3:1 v/v) to remove unreacted hydrazine. Confirm purity via TLC (Rf ~0.3 in ethyl acetate/methanol 4:1) .
- Yield Enhancement : Introduce inert gas (N2) to minimize oxidation of hydrazine moieties during synthesis .
Q. How should researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) for this compound?
- Methodological Answer :
- Data Validation :
- Solubility : Conduct systematic studies in water, DMSO, and ethanol at 25°C. Compare with structurally similar hydrazine hydrochlorides (e.g., 3-methylphenylhydrazine HCl: water-soluble, ~50 mg/mL) .
- Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperature. Cross-reference with analogs (e.g., phenylhydrazine HCl decomposes at ~200°C) .
- Contradiction Analysis : Publish raw data (e.g., DSC curves, solubility curves) to establish reproducibility .
Q. What role do the pyridine and hydrazine functional groups play in the reactivity of this compound in coordination chemistry or nucleophilic reactions?
- Methodological Answer :
- Coordination Chemistry :
- The pyridine N-atom acts as a Lewis base, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺). Characterize via UV-Vis spectroscopy (λmax shifts) and cyclic voltammetry .
- Nucleophilic Reactions :
- The hydrazine group participates in condensation reactions (e.g., with ketones to form hydrazones). Optimize conditions using acetic acid catalysis (pH 4–5) .
- Case Study : In drug discovery, the hydrazine moiety can be derivatized to target enzymes (e.g., monoamine oxidase inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
